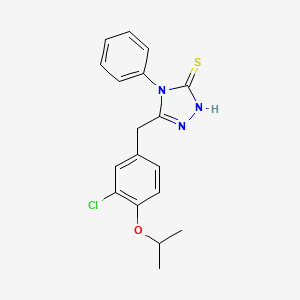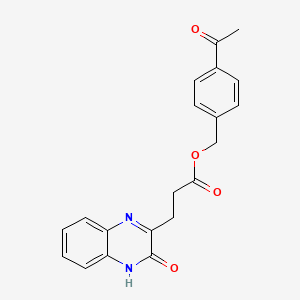![molecular formula C18H15BrN2O2 B3531805 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B3531805.png)
2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide
説明
2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound, also known as BPN, has been shown to have promising effects in the treatment of various diseases, including cancer and inflammation. In
作用機序
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide is not fully understood, but research suggests that it works by inhibiting various cellular pathways involved in disease progression. In cancer cells, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In models of inflammation, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. In models of Parkinson's disease, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects in animal models of disease. In cancer research, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. In models of inflammation, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to reduce inflammation and joint damage. In addition, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to have potential neuroprotective effects in models of Parkinson's disease, reducing oxidative stress and inflammation in dopaminergic neurons.
実験室実験の利点と制限
The advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide in lab experiments include its potential therapeutic benefits in various diseases and its ability to inhibit cellular pathways involved in disease progression. However, the limitations of using 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide in lab experiments include its complex synthesis method, which requires specialized equipment and skilled chemists. In addition, the mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
For research on 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new analogs with improved pharmacological properties. In cancer research, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide could be studied in combination with other anticancer agents to enhance its therapeutic effects. In addition, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide could be studied in models of other diseases, such as Alzheimer's disease and multiple sclerosis, to determine its potential therapeutic benefits.
科学的研究の応用
2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has also been studied for its anti-inflammatory effects, with research showing that it can reduce inflammation in animal models of arthritis. In addition, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to have potential neuroprotective effects in models of Parkinson's disease.
特性
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-18-15-4-2-1-3-14(15)5-6-16(18)23-12-17(22)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXXMFRQAMHRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-thiophenecarboxylate](/img/structure/B3531727.png)
![4-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B3531745.png)
![5-bromo-2-methoxy-3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3531747.png)
![2-(4-bromo-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3531757.png)
![2-{[4-(4-morpholinylsulfonyl)benzyl]oxy}-N-phenylbenzamide](/img/structure/B3531762.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B3531765.png)
![N~1~-(2-benzoyl-4-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3531772.png)
![5-chloro-2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3531775.png)
![1-(4-{[4-(4-morpholinylsulfonyl)benzyl]oxy}phenyl)-1-propanone](/img/structure/B3531781.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3531791.png)
![N-(5-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3531792.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-4-chlorobenzoic acid](/img/structure/B3531808.png)
